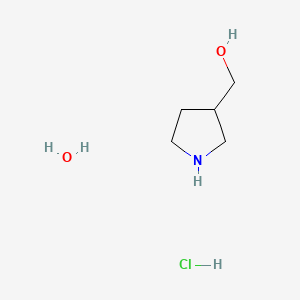

Pyrrolidin-3-ylmethanol hydrochloride hydrate

Description

Properties

IUPAC Name |

pyrrolidin-3-ylmethanol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRUQHLMAAARJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, a chiral building block with significant applications in pharmaceutical research and development. This document details its physicochemical characteristics, spectral data, and its role as a key intermediate in the synthesis of therapeutic agents, particularly as a precursor to Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Core Chemical and Physical Properties

(S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chiral, five-membered heterocyclic compound. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1] It is characterized as an off-white to pale beige solid and is known to be hygroscopic, readily absorbing moisture from the air.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO (hydrochloride) | [1][2] |

| C₅H₁₁NO (free base) | [1] | |

| C₅H₁₄ClNO₂ (hydrochloride hydrate) | ||

| Molecular Weight | 137.61 g/mol (hydrochloride) | [1][2] |

| 101.15 g/mol (free base) | [1] | |

| 155.62 g/mol (hydrochloride hydrate) | ||

| Melting Point | 174-176 °C | [1] |

| Boiling Point | Not available | |

| Appearance | Off-white to pale beige solid | [1] |

| Solubility | Slightly soluble in water; improved solubility for the hydrochloride salt. Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Spectroscopic and Analytical Data

The structural integrity and purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the pyrrolidine ring protons and a multiplet for the hydroxymethyl protons typically in the 3.5-4.0 ppm region, deshielded by the adjacent oxygen atom. | [1] |

| ¹³C NMR | The carbon-13 NMR spectrum provides definitive structural confirmation through the chemical shifts of the carbon atoms in the pyrrolidine ring and the hydroxymethyl group. | [1] |

| Infrared (IR) Spectroscopy | The IR spectrum displays a broad absorption band in the 3200-3600 cm⁻¹ range, indicative of O-H stretching vibrations from the hydroxyl group. Characteristic N-H stretching absorptions are also present, with their frequencies influenced by the protonation of the pyrrolidine nitrogen in the hydrochloride salt form. | [1] |

| Mass Spectrometry (MS) | Mass spectral analysis of the free base typically shows a molecular ion peak at m/z 101. Common fragmentation patterns include the loss of the hydroxymethyl group, which aids in structural confirmation. | [1] |

Experimental Protocols

General Synthesis Strategies:

-

From Pyrrolidine: A common method involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step to yield (S)-Pyrrolidin-3-ylmethanol.[1]

-

Chiral Pool Synthesis: This approach utilizes a chiral starting material to ensure the desired stereochemistry of the final product.[1]

-

Asymmetric Synthesis: This method employs chiral catalysts or reagents to favor the formation of the (S)-enantiomer.[1]

Illustrative Synthesis Workflow:

References

Unveiling the Structural Nuances of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the molecular structure of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's physicochemical properties, spectroscopic signature, and its role as a versatile scaffold in the design of novel therapeutics.

Molecular Identity and Physicochemical Properties

Pyrrolidin-3-ylmethanol and its salts are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a desirable three-dimensional architecture that allows for the exploration of diverse chemical spaces in drug design.[1] This scaffold is present in numerous natural products and FDA-approved drugs.[1]

The hydrochloride hydrate form of pyrrolidin-3-ylmethanol is characterized by the presence of a water molecule within its crystal lattice. This hydration can significantly influence the compound's solubility, stability, and handling properties. Two primary forms are commercially available: the hydrochloride salt (C₅H₁₂ClNO) and the hydrochloride hydrate (C₅H₁₄ClNO₂).[2][3] It is crucial for researchers to distinguish between these two forms, as their differing molecular weights and properties can impact stoichiometric calculations and experimental outcomes.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄ClNO₂ | [3] |

| Molecular Weight | 155.62 g/mol | N/A |

| CAS Number | 1452519-32-2 | [3] |

| Appearance | Off-white to pale beige solid | [2] |

| Melting Point | 174-176 °C (for the free base) | [2] |

| Solubility | Slightly soluble in water; more soluble in methanol and DMSO | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Table 1: Physicochemical Properties of this compound

Molecular Structure and Crystallographic Data

The molecular structure of pyrrolidin-3-ylmethanol consists of a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group. In the hydrochloride hydrate form, the nitrogen atom of the pyrrolidine ring is protonated, forming a hydrochloride salt, and a water molecule is incorporated into the crystal structure.

| Bond | Typical Length (Å) |

| C-C (aliphatic) | 1.54 |

| C-N (aliphatic) | 1.47 |

| C-O (alcohol) | 1.43 |

| O-H | 0.96 |

| N-H | 1.01 |

Table 2: Representative Bond Lengths

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl group and the water of hydration.[2] The N-H stretching of the protonated amine in the hydrochloride salt would also appear in this region.[2] Carbon-hydrogen stretching vibrations are expected in the 2800-3000 cm⁻¹ range.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | O-H (alcohol, water), N-H (ammonium salt) | Stretching |

| 2800-3000 | C-H (aliphatic) | Stretching |

| 1400-1600 | N-H | Bending |

| 1000-1200 | C-O, C-N | Stretching |

Table 3: Expected Infrared Absorption Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectral data for the hydrate form is not available, the spectra are expected to be very similar to the hydrochloride salt. The proton NMR spectrum would show characteristic multiplets for the pyrrolidine ring protons and the hydroxymethyl protons, with the latter typically appearing in the 3.5-4.0 ppm range due to the deshielding effect of the oxygen atom.[2]

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 3.5 - 4.0 | Multiplet |

| 2.5 - 3.5 | Multiplets | |

| 1.5 - 2.5 | Multiplets | |

| ¹³C | ~65 | - |

| ~50-60 | - | |

| ~25-40 | - |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

Mass Spectrometry (MS)

Mass spectrometry of the free base, pyrrolidin-3-ylmethanol, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group. High-resolution mass spectrometry would be used to confirm the elemental composition.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively published. However, a general synthetic approach can be inferred from the synthesis of related compounds.

Synthesis Workflow

A plausible synthetic route involves the reduction of a suitable precursor, such as a pyrrolidine-3-carboxylic acid derivative. The following diagram illustrates a generalized workflow.

References

Technical Guide: Physical Properties of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol hydrochloride, particularly its chiral (S)-enantiomer, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motif is incorporated into various pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical properties of Pyrrolidin-3-ylmethanol hydrochloride hydrate, offering key data for its handling, characterization, and application in a research and development setting. The document details experimental protocols for the determination of its physical characteristics and provides visual representations of a key biological pathway where its derivatives are active, alongside a typical experimental workflow.

Chemical Identity and Structure

Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1] The hydrate form incorporates one or more water molecules into its crystal lattice.

Chemical Structure:

Note: The exact stoichiometry of water (x) in the hydrate can vary.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of Pyrrolidin-3-ylmethanol hydrochloride and its hydrated form based on available data.

| Property | (S)-Pyrrolidin-3-ylmethanol Hydrochloride | This compound |

| CAS Number | 1316087-88-3[2][3][4] | 1452519-32-2[5] |

| Molecular Formula | C5H12ClNO[1][2] | C5H14ClNO2[5] |

| Molecular Weight | 137.61 g/mol [1][2][3] | 155.62 g/mol |

| Appearance | Off-white to pale beige solid[1] | Data not available |

| Melting Point | 174-176 °C[1] | Data not available |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO.[1] | Data not available |

| Hygroscopicity | Hygroscopic[1] | Inherently contains water |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl group and the water of hydration. Characteristic N-H stretching absorptions from the protonated pyrrolidine nitrogen are also anticipated.[1]

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the free base. The molecular ion peak for the free base, C5H11NO, would appear at m/z 101.[1] Fragmentation patterns would likely involve the loss of the hydroxymethyl group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the pyrrolidine ring protons and the hydroxymethyl protons. The carbon NMR would display distinct peaks for each carbon atom in the molecule.

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols that should be adapted based on specific laboratory equipment and conditions.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10 °C/minute) for an initial approximate determination.

-

For an accurate measurement, a fresh sample is heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Determination (Equilibrium Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent (e.g., water, methanol).

Methodology:

-

Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound to identify functional groups and confirm the presence of water of hydration.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

-

Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups. The presence of a broad O-H stretching band can indicate the water of hydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Analysis: The chemical shifts, integration, and coupling patterns of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Analysis: The spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the protonated free base.

Visualization of a Relevant Biological Pathway and Experimental Workflow

Pyrrolidin-3-ylmethanol derivatives are utilized as key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.

Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. The tabulated data, detailed experimental protocols, and visual diagrams are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate. Further characterization, particularly of the hydrate form, would be beneficial for a more complete physicochemical profile.

References

Pyrrolidin-3-ylmethanol hydrochloride hydrate CAS number

An In-Depth Technical Guide to Pyrrolidin-3-ylmethanol Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Compound Identification and Properties

This compound is a chiral heterocyclic compound valued for its unique structural features that are amenable to a variety of chemical modifications.[1] Its stereochemistry, in particular, plays a crucial role in conferring selectivity and potency to the pharmacologically active molecules derived from it.[1]

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It is important to distinguish between the hydrated and various anhydrous and enantiomeric forms.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1452519-32-2[2] |

| Molecular Formula | C₅H₁₄ClNO₂[2] |

| Molecular Weight | 155.62 g/mol |

Below is a table summarizing the properties of the closely related and more frequently cited (S)-enantiomer, which is a key intermediate in pharmaceutical synthesis.

Table 1: Physicochemical Properties of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

| Property | Value | Source |

| CAS Number | 1316087-88-3 | [3][4][5][6] |

| Molecular Formula | C₅H₁₂ClNO | [3][4] |

| Molecular Weight | 137.61 g/mol | [3][4] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Synthesis and Experimental Protocols

The synthesis of pyrrolidin-3-ylmethanol derivatives can be achieved through several strategic approaches, often prioritizing stereochemical control. Common methods include chiral pool synthesis, which utilizes readily available chiral starting materials, and asymmetric synthesis, which employs chiral catalysts to favor the formation of one enantiomer.[1]

General Synthesis of (S)-Pyrrolidin-3-ylmethanol from a Chiral Precursor

This protocol is a representative example based on the reduction of a protected proline derivative, a common strategy in chiral pool synthesis.

Experimental Protocol:

-

Protection: (S)-Proline is first protected at the nitrogen atom, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

-

Reduction of Carboxylic Acid: The carboxylic acid moiety of the protected proline is reduced to a primary alcohol. A common reducing agent for this transformation is Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). The reaction is typically performed at 0 °C and then allowed to warm to room temperature.

-

Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., 15% NaOH solution), followed by extraction with an organic solvent.

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions. For a Boc group, this is often achieved with hydrochloric acid in an organic solvent like dioxane or methanol. This step yields the hydrochloride salt of (S)-pyrrolidin-3-ylmethanol.

-

Hydrate Formation: The final hydrate form can be obtained through crystallization from an aqueous solution.

Key Reactions: Esterification and Acylation

The hydroxyl and secondary amine groups of pyrrolidin-3-ylmethanol are key functional handles for derivatization.

Representative Protocol for Esterification:

-

Reaction Setup: (S)-Pyrrolidin-3-ylmethanol hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane) along with a carboxylic acid. A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added.[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The resulting urea byproduct is filtered off. The filtrate is then washed with a dilute acid and a base to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated, and the final ester product is purified by column chromatography.

Representative Protocol for Acylation:

-

Reaction Setup: The N-acylation of the pyrrolidine ring is a common modification. (S)-Pyrrolidin-3-ylmethanol hydrochloride is dissolved in a solvent like dichloromethane, and a base (e.g., triethylamine) is added to neutralize the hydrochloride salt.

-

Acylating Agent Addition: An acyl chloride or anhydride is added dropwise to the solution, typically at a reduced temperature (0 °C) to control the reaction's exothermicity.

-

Work-up and Purification: The reaction is stirred until completion. The mixture is then washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the acylated product, which may be further purified by chromatography or crystallization.

Application in Drug Discovery: DPP-4 Inhibition

Pyrrolidin-3-ylmethanol hydrochloride is a valuable building block in the synthesis of more complex molecules with therapeutic potential.[1] Its most prominent application is as a precursor for the synthesis of DPP-4 inhibitors, a class of drugs used to manage type 2 diabetes.[1] The pyrrolidine scaffold mimics the structure of proline, which is a natural substrate for the DPP-4 enzyme.

The DPP-4 / GLP-1 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1).[2][8] GLP-1 is released from the gut in response to food intake and plays a critical role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][3] By inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced insulin secretion and better glycemic control.[2][6][9]

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

Experimental Workflow for Inhibitor Screening

The development of novel DPP-4 inhibitors derived from this compound involves a structured experimental workflow, from initial design to in vivo testing.

The diagram below outlines a typical workflow for the discovery and evaluation of new DPP-4 inhibitors.

This workflow begins with the synthesis of a library of compounds derived from the core pyrrolidine scaffold. These derivatives are then tested for their ability to inhibit the DPP-4 enzyme in vitro. The results are used to establish a structure-activity relationship (SAR), which guides the design and synthesis of more potent and selective compounds through lead optimization. Promising candidates are then advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and pharmacodynamics, ultimately leading to the selection of a preclinical candidate.

Conclusion

This compound is a fundamentally important chiral building block in pharmaceutical research and development. Its structural and chemical properties make it an ideal starting material for the synthesis of a wide range of derivatives, most notably for the creation of DPP-4 inhibitors. A thorough understanding of its properties, synthetic routes, and the biological pathways it can modulate is essential for medicinal chemists and drug discovery professionals aiming to develop novel therapeutics for metabolic diseases.

References

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 6. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

In-Depth Technical Guide on the Solubility of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyrrolidin-3-ylmethanol hydrochloride hydrate in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical solubility profile, a detailed experimental protocol for its determination, and a framework for data presentation.

Expected Solubility Profile

This compound is a salt containing a hydrophilic pyrrolidine ring, a hydroxyl group, and a hydrochloride moiety. This structure suggests a strong affinity for polar solvents. The presence of the hydrochloride salt and the hydrate form further enhances its polarity, making it more likely to dissolve in polar protic and aprotic solvents.

It is anticipated that the compound will exhibit higher solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur with both the hydroxyl group and the hydrochloride. Similarly, good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the cation and anion of the salt.

Conversely, the solubility is expected to be significantly lower in non-polar or weakly polar solvents like dichloromethane, ethyl acetate, toluene, and hexanes, as these solvents cannot effectively stabilize the ionic and polar nature of the molecule.

Qualitative data indicates that (S)-Pyrrolidin-3-ylmethanol hydrochloride is slightly soluble in water and has better solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO)[1].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their own experimentally determined values at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Methanol | Polar Protic | Data to be determined | Data to be determined | Expected to have good solubility[1]. |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | Expected to be soluble. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | Expected to have good solubility[1]. |

| Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined | Expected to be soluble. |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Expected to have moderate to low solubility. |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Expected to have low solubility. |

| Dichloromethane | Non-Polar | Data to be determined | Data to be determined | Expected to have very low solubility. |

| Ethyl Acetate | Weakly Polar | Data to be determined | Data to be determined | Expected to have very low solubility. |

Experimental Protocol: Equilibrium Shake-Flask Method

The following protocol details the widely accepted equilibrium shake-flask method for determining the thermodynamic solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another validated quantitative analytical method.

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the initial weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration curve range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for solubility determination.

Caption: Workflow for Solubility Determination.

References

In-Depth Technical Guide: The Hygroscopic Nature of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, exists as a hydrate and is known to be hygroscopic in nature. Understanding and quantifying the hygroscopic properties of this active pharmaceutical ingredient (API) is critical for ensuring its stability, quality, and efficacy throughout the drug development lifecycle. This technical guide provides a comprehensive overview of the hygroscopic nature of Pyrrolidin-3-ylmethanol hydrochloride hydrate, detailing the experimental methodologies used for its characterization and the implications of its moisture-absorbing properties.

The interaction of an API with atmospheric moisture can significantly impact its physicochemical properties, including crystal structure, particle size, flowability, and dissolution rate. For a hygroscopic compound like this compound, changes in ambient humidity can lead to variations in its water content, potentially affecting its stability and leading to the formation of different hydrate or polymorphic forms. Therefore, a thorough investigation of its hygroscopicity is a fundamental aspect of pre-formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO · xH₂O | N/A |

| Appearance | White to off-white solid | N/A |

| Hygroscopicity | Hygroscopic | N/A |

| Solubility | Soluble in water | N/A |

Hygroscopicity Assessment

The hygroscopic nature of a substance is its ability to attract and hold water molecules from the surrounding environment. This property is typically characterized by measuring the change in mass of a sample as a function of relative humidity (RH) at a constant temperature. The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage increase in mass after storage at 80% RH and 25°C for 24 hours.

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | Mass Increase (% w/w) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

While specific quantitative data for this compound is not publicly available, the following sections detail the standard experimental protocols used to generate such data.

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample. It is a critical tool for obtaining moisture sorption-desorption isotherms, which provide detailed information about the hygroscopic behavior of a material.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS instrument sample pan.

-

Drying: The sample is dried in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry mass.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. The mass change is continuously monitored until it stabilizes, signifying that equilibrium has been reached.

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is monitored to generate the desorption isotherm.

-

Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The sorption and desorption data are then plotted as percentage mass change versus relative humidity to generate the moisture sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It can be used to quantify the absolute water content of this compound.

Methodology (Volumetric Titration):

-

Apparatus Setup: A volumetric Karl Fischer titrator is set up and the titration vessel is conditioned to a dry state with the Karl Fischer reagent.

-

Reagent Standardization: The titer of the Karl Fischer reagent is determined by titrating a known amount of a certified water standard (e.g., sodium tartrate dihydrate).

-

Sample Preparation: An accurately weighed amount of this compound is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The sample is stirred to ensure complete dissolution or dispersion.

-

Titration: The sample is titrated with the standardized Karl Fischer reagent until the electrometric endpoint is reached. The volume of titrant consumed is recorded.

-

Calculation: The water content of the sample is calculated based on the volume of titrant used, the titer of the reagent, and the initial mass of the sample.

The logical relationship for determining water content via Karl Fischer titration is depicted below.

Data Presentation and Interpretation

The data obtained from DVS and KF titration are crucial for a comprehensive understanding of the hygroscopic nature of this compound.

Dynamic Vapor Sorption Data

The moisture sorption-desorption isotherm provides a visual representation of the material's interaction with water vapor. The shape of the isotherm can indicate the mechanism of water uptake (e.g., surface adsorption, bulk absorption, capillary condensation). Hysteresis, a difference between the sorption and desorption curves, can suggest changes in the material's structure, such as hydrate formation or amorphous-to-crystalline transitions.

Table 3: Example of DVS Data for a Hygroscopic Compound

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.25 | 0.40 |

| 20 | 0.55 | 0.70 |

| 30 | 0.90 | 1.10 |

| 40 | 1.50 | 1.80 |

| 50 | 2.50 | 2.80 |

| 60 | 4.00 | 4.50 |

| 70 | 6.50 | 7.00 |

| 80 | 10.00 | 10.50 |

| 90 | 14.50 | 14.50 |

Note: This is example data and does not represent actual measurements for this compound.

Karl Fischer Titration Data

Karl Fischer titration provides a precise measurement of the total water content. This data is essential for confirming the stoichiometry of the hydrate form and for quality control purposes.

Table 4: Example of Karl Fischer Titration Data

| Sample ID | Sample Mass (g) | Titrant Volume (mL) | Water Content (% w/w) |

| Batch A | 0.1052 | 5.21 | 4.95 |

| Batch B | 0.1025 | 5.08 | 4.96 |

| Batch C | 0.1088 | 5.39 | 4.95 |

Note: This is example data and does not represent actual measurements for this compound.

Stability and Handling Implications

The hygroscopic nature of this compound has significant implications for its handling, storage, and formulation.

-

Handling: The material should be handled in a controlled environment with low humidity to prevent moisture uptake.

-

Storage: It should be stored in well-sealed containers with desiccants to protect it from atmospheric moisture.

-

Formulation: The hygroscopicity must be considered during formulation development to ensure the stability and performance of the final drug product. Excipient compatibility and the choice of packaging are critical factors.

The relationship between humidity, water absorption, and the stability of the hydrate is illustrated in the following diagram.

Conclusion

A comprehensive understanding of the hygroscopic nature of this compound is paramount for its successful development as a pharmaceutical ingredient. The application of analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration allows for the quantitative characterization of its moisture-absorbing properties. This data is indispensable for establishing appropriate handling and storage conditions, guiding formulation strategies, and ensuring the overall quality and stability of the final drug product. Further studies to generate specific quantitative hygroscopicity data for this compound are highly recommended to support its pharmaceutical development.

Technical Guide: Physicochemical and Synthetic Profile of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic applications of Pyrrolidin-3-ylmethanol hydrochloride hydrate, a key building block in modern medicinal chemistry. This document details its physical characteristics, standardized experimental protocols for its analysis, and its role in the synthesis of therapeutic agents.

Core Physicochemical Data

| Property | Value | Compound Form |

| Melting Point | 174-176 °C | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |

| Molecular Formula | C5H14ClNO2 | This compound[2][3] |

| Molecular Weight | 155.62 g/mol | This compound[3] |

| CAS Number | 1452519-32-2 | This compound[2][3] |

| Molecular Formula | C5H12ClNO | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |

| Molecular Weight | 137.61 g/mol | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |

| CAS Number | 1316087-88-3 | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |

Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique to assess its purity.[4][5] A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[6] The capillary method is a widely accepted standard for melting point determination.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)[7]

-

Mortar and pestle (if sample is not a fine powder)[5]

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine, homogeneous powder.[5] If necessary, gently grind the crystalline sample using a mortar and pestle.[5]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[6][7]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[7]

-

-

Initial Rapid Determination (Optional but Recommended):

-

To save time, a preliminary rapid heating can be performed to determine an approximate melting point range.

-

-

Accurate Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is known, heat the block at a medium rate until the temperature is about 20°C below the expected melting point.[7]

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[7]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[7]

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

-

For accuracy, it is advisable to perform at least two careful determinations and report the average of the consistent values.

-

Application in Drug Development: Synthesis of DPP-4 Inhibitors

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in the synthesis of more complex molecules with therapeutic potential.[1] A significant application is in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[1][8][9] DPP-4 inhibitors work by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon levels in a glucose-dependent manner.[9]

The following diagram illustrates a generalized workflow for the synthesis of a DPP-4 inhibitor utilizing a pyrrolidine-based scaffold derived from Pyrrolidin-3-ylmethanol hydrochloride.

Caption: Generalized synthetic workflow for a DPP-4 inhibitor.

This workflow highlights the key stages in utilizing the pyrrolidine scaffold, from the initial protection of reactive functional groups to the final purification of the active pharmaceutical ingredient (API). The versatility of the hydroxyl and amine functionalities on the pyrrolidinemethanol core allows for diverse chemical modifications to optimize binding affinity and pharmacokinetic properties of the resulting DPP-4 inhibitor.[1]

References

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound,(CAS# 1452519-32-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. mt.com [mt.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate in the Development of Novel Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidin-3-ylmethanol hydrochloride hydrate, a chiral pyrrolidine derivative, has emerged as a critical structural motif and versatile building block in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true value lies in its role as a key intermediate for the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of compounds derived from this scaffold, with a primary focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document will detail the biological activities of these derivatives, provide representative experimental protocols for their evaluation, and illustrate the relevant signaling pathways.

Introduction: The Pyrrolidin-3-ylmethanol Scaffold

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic drugs.[1][2][3] The specific stereochemistry and functionalization of this compound make it an attractive starting material for the synthesis of complex molecules with therapeutic potential.[2] Its primary utility has been demonstrated in the generation of potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme critically involved in glucose homeostasis.[4][5][6][]

Biological Activity of Pyrrolidin-3-ylmethanol-Derived Compounds

The biological significance of this compound is best understood through the activity of the compounds synthesized from it. A major area of application is in the development of DPP-4 inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[][8] These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to improved glycemic control in patients with type 2 diabetes.[][8][9]

Numerous studies have reported the synthesis of potent DPP-4 inhibitors utilizing the pyrrolidine scaffold. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro DPP-4 Inhibitory Activity of Pyrrolidine-Derived Compounds

| Compound ID | Modification of Pyrrolidine Scaffold | DPP-4 IC50 (µM) | Reference |

| Compound 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [5] |

| Compound 8l | β-amino pyrrole-2-carbonitrile derivative | 0.05 | [4] |

| Compound 9l | β-amino pyrrole-2-carbonitrile derivative | 0.01 | [4] |

| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 | [8] |

| Compound 23 | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3.73 | [6] |

| Compound 55 | β-amino pyrrole-2-carbonitrile analog | 0.01 | [6] |

| Compound 46 | Dihydropyrimidine-based scaffold | 0.002 | [10] |

Note: The IC50 values are presented as reported in the respective literature and may have been determined under slightly different assay conditions.

Experimental Protocols

The evaluation of compounds derived from this compound for their biological activity involves standardized in vitro and in vivo assays. A representative protocol for determining DPP-4 inhibitory activity is provided below.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorescence-based assay to measure the inhibitory activity of test compounds against DPP-4.

Objective: To determine the IC50 value of a test compound against recombinant human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add a defined volume of the assay buffer. b. Add the test compound dilutions or the positive control. c. Add the diluted DPP-4 enzyme to all wells except for the background control wells. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes). e. Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate to all wells.

-

Fluorescence Measurement: a. Incubate the plate at the controlled temperature for a defined period (e.g., 30-60 minutes). b. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).

-

Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with no enzyme or a maximally effective inhibitor concentration (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway.

The Incretin Pathway and DPP-4 Inhibition

Following food intake, intestinal L-cells and K-cells release the incretin hormones GLP-1 and GIP, respectively. These hormones bind to their specific G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP enhances glucose-dependent insulin secretion. GLP-1 also acts on pancreatic α-cells to suppress glucagon secretion in a glucose-dependent manner. DPP-4 rapidly degrades and inactivates GLP-1 and GIP. By inhibiting DPP-4, the bioavailability of active incretins is increased, thereby augmenting their glucose-lowering effects.

Conclusion

This compound stands out as a valuable and versatile chiral building block in modern drug discovery. While its intrinsic biological activity is not the primary focus, its application as a scaffold has led to the development of highly potent and selective therapeutic agents, most notably DPP-4 inhibitors for the management of type 2 diabetes. The structural features of this compound provide a robust foundation for the design of novel drug candidates targeting a range of biological pathways. Future research leveraging this scaffold holds significant promise for the discovery of new and improved therapies for various diseases.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Drug Discovery: A Technical Guide to Pyrrolidin-3-ylmethanol Hydrochloride Hydrate

For Immediate Release

In the landscape of modern drug development, the demand for enantiomerically pure compounds is paramount. Among the vast array of chiral building blocks available to researchers, Pyrrolidin-3-ylmethanol hydrochloride hydrate has emerged as a critical synthon, particularly in the creation of innovative therapeutics. This technical guide offers an in-depth exploration of this versatile molecule, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, properties, and applications.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxymethyl group at the 3-position provides a key functional handle for further molecular elaboration. The hydrochloride hydrate form ensures stability and ease of handling, making it an ideal starting material for complex multi-step syntheses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective application. The key properties of (S)-Pyrrolidin-3-ylmethanol and its hydrochloride salt are summarized below.

| Property | (S)-Pyrrolidin-3-ylmethanol (Free Base) | (S)-Pyrrolidin-3-ylmethanol Hydrochloride | This compound |

| Molecular Formula | C5H11NO | C5H12ClNO | C5H14ClNO2 |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | 155.62 g/mol |

| Appearance | - | Off-white to pale beige solid | - |

| Melting Point | - | 174-176 °C | - |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO | Good water solubility | - |

| Hygroscopicity | - | Hygroscopic | - |

| CAS Number | - | 1316087-88-3 | 1452519-32-2[1] |

Asymmetric Synthesis Strategies

The enantiomeric purity of Pyrrolidin-3-ylmethanol is crucial for its utility in chiral drug synthesis. Several synthetic strategies have been developed to produce the desired (S)-enantiomer with high stereocontrol. These methods often employ chiral pool starting materials or asymmetric catalysis.

Synthesis from L-Aspartic Acid

One common approach involves the use of L-aspartic acid, a readily available chiral starting material. The carboxylic acid functionalities can be selectively reduced and the amino group can be protected and cyclized to form the pyrrolidine ring.

Synthesis from Diethyl Malate

Another effective strategy begins with (S)-diethyl malate. This method leverages the inherent chirality of the starting material to establish the stereocenter of the final product. A concise stereoselective synthesis of a related compound, (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been developed from (S)-diethyl malate in five steps with an overall yield of 28%. While not a direct synthesis of the title compound, the initial steps of this pathway are instructive for the synthesis of 3-substituted pyrrolidine derivatives.

Asymmetric Reduction of a Prochiral Ketone

A powerful method for generating chiral alcohols is the asymmetric reduction of a prochiral ketone. In this context, 1-(tert-butoxycarbonyl)-3-pyrrolidinone can be reduced using a chiral reducing agent or a catalyst to stereoselectively yield the (S)-alcohol.

Application in the Synthesis of DPP-4 Inhibitors

A prominent application of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine moiety often serves as a key structural element that interacts with the active site of the DPP-4 enzyme.

DPP-4 Inhibition Signaling Pathway

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. This ultimately results in improved glycemic control. The inhibition of DPP-4 has also been linked to downstream effects on signaling pathways involving p38 and ERK1/2 phosphorylation[2].

Experimental Protocols

While specific, detailed industrial-scale synthesis protocols are often proprietary, the following outlines a general experimental workflow for the utilization of (S)-pyrrolidin-3-ylmethanol in the synthesis of a DPP-4 inhibitor scaffold.

General Workflow for Synthesis of a DPP-4 Inhibitor Precursor:

Exemplary Laboratory Procedure for N-Boc Protection:

-

Dissolution: Dissolve (S)-pyrrolidin-3-ylmethanol hydrochloride hydrate in a suitable solvent such as a mixture of dioxane and water.

-

Basification: Add a base, for example, sodium hydroxide, to neutralize the hydrochloride and free the amine.

-

Protection: Add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Perform an aqueous work-up to remove water-soluble byproducts. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Conclusion

(S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate stands as a testament to the power of chiral building blocks in modern pharmaceutical development. Its well-defined stereochemistry and versatile functionality make it an indispensable tool for the synthesis of complex, enantiomerically pure drug candidates. The continued exploration of synthetic routes to this and other chiral pyrrolidines will undoubtedly fuel the discovery of next-generation therapeutics.

References

The Pivotal Role of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidin-3-ylmethanol hydrochloride hydrate, a chiral building block, has emerged as a critical scaffold in medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically active compounds. Its inherent stereochemistry and versatile functional groups make it an invaluable starting material for developing novel therapeutics targeting a range of diseases. This technical guide provides an in-depth exploration of the role of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, with a focus on the drug Teneligliptin. Furthermore, this guide will delve into the potential applications of this scaffold in the development of Central Nervous System (CNS) agents, particularly modulators of the nicotinic acetylcholine receptor (nAChR). Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are provided to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyrrolidin-3-ylmethanol Scaffold

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a crucial aspect in modern drug design for achieving high target affinity and selectivity. (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, in particular, offers a chiral backbone with a hydroxylmethyl group and a secondary amine, providing two key points for chemical modification. This chirality is often essential for potent and selective interactions with biological targets.[1]

This guide will focus on two primary therapeutic areas where this scaffold has shown significant promise: metabolic diseases and central nervous system disorders.

Application in Type 2 Diabetes: Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.

(S)-Pyrrolidin-3-ylmethanol serves as a key chiral building block for the synthesis of several DPP-4 inhibitors. One notable example is Teneligliptin, a potent and long-lasting DPP-4 inhibitor.[3][4]

Synthesis of Teneligliptin: A Strategic Approach

While many reported syntheses of Teneligliptin start from L-proline or 4-hydroxyproline, the core pyrrolidine structure can be conceptually derived from (S)-Pyrrolidin-3-ylmethanol. The synthesis of the key intermediate, a substituted pyrrolidine, is a critical step. A plausible synthetic strategy involves the conversion of the hydroxyl group of (S)-Pyrrolidin-3-ylmethanol to a leaving group, followed by nucleophilic substitution to introduce the desired functionalities.

A representative synthesis of Teneligliptin involves the coupling of a protected pyrrolidine intermediate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, followed by deprotection.[5][6][7][8]

General Synthetic Workflow for Teneligliptin

Quantitative Data: Potency of Teneligliptin

Teneligliptin exhibits high potency and selectivity for the DPP-4 enzyme. The following table summarizes its in vitro inhibitory activity.[3][4]

| Parameter | Species/System | Value | Reference |

| IC₅₀ (recombinant human DPP-4) | - | 0.889 nmol/L | [3] |

| IC₅₀ (human plasma DPP-4) | - | 1.75 nmol/L | [3] |

| ED₅₀ (plasma DPP-4 inhibition) | Rat | 0.41 mg/kg | [3] |

DPP-4 Signaling Pathway

The inhibition of DPP-4 by drugs like Teneligliptin leads to a cascade of events that ultimately improves glycemic control. The signaling pathway is depicted below.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a test compound against DPP-4.[9][10][11]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA)

-

Test compound (e.g., Teneligliptin) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the DPP-4 enzyme to the desired concentration in Assay Buffer.

-

Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in Assay Buffer.

-

Prepare serial dilutions of the test compound in DMSO and then further dilute in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add Assay Buffer.

-

Control wells (100% activity): Add DPP-4 enzyme solution and the same concentration of DMSO as in the test compound wells.

-

Test wells: Add DPP-4 enzyme solution and the desired concentration of the test compound.

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the average rate of the blank wells from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Potential in CNS Drug Discovery: Targeting Nicotinic Acetylcholine Receptors

The pyrrolidine scaffold is also a privileged structure in CNS drug discovery, appearing in molecules targeting a variety of receptors and transporters.[1] While a marketed CNS drug directly synthesized from (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is not readily identifiable, its structural motifs are present in compounds targeting nicotinic acetylcholine receptors (nAChRs). The chiral nature of the scaffold is particularly valuable for achieving subtype selectivity among the diverse family of nAChRs.

Nicotinic Acetylcholine Receptors (nAChRs) as a Target

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the CNS. The α4β2 subtype is the most abundant nAChR in the brain and is a key target for drugs treating nicotine addiction and is implicated in cognitive function.[12][13] Modulators of α4β2 nAChRs, such as the smoking cessation drug Varenicline, often contain a core heterocyclic structure that can be conceptually related to the pyrrolidine ring.

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of α4β2 nAChRs by acetylcholine or other agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and triggers downstream signaling cascades.

Experimental Protocol: α4β2 nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR using a radiolabeled ligand, such as [³H]-Cytisine or [³H]-Epibatidine.

Materials:

-

Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]-Cytisine or [³H]-Epibatidine

-

Non-specific binding agent: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in Assay Buffer.

-

Prepare serial dilutions of the test compound.

-

Prepare the radioligand solution at the desired final concentration (typically close to its Kd).

-

-

Assay Setup (in triplicate):

-

Total Binding wells: Add cell membrane preparation, radioligand, and Assay Buffer with DMSO.

-

Non-specific Binding wells: Add cell membrane preparation, radioligand, and the non-specific binding agent.

-

Test wells: Add cell membrane preparation, radioligand, and the test compound at various concentrations.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Harvesting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the percent inhibition of specific binding for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

(S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is a versatile and valuable chiral building block in medicinal chemistry. Its application in the synthesis of the potent DPP-4 inhibitor Teneligliptin highlights its importance in developing treatments for metabolic diseases. Furthermore, its structural features suggest significant potential for the discovery of novel CNS agents, particularly modulators of nicotinic acetylcholine receptors. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the utility of this important scaffold in their drug discovery programs. The continued exploration of derivatives of (S)-Pyrrolidin-3-ylmethanol is likely to yield a new generation of selective and efficacious therapeutic agents.

References

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpscr.info [ijpscr.info]

- 5. Process For The Preparation Of Teneligliptin [quickcompany.in]

- 6. Teneligliptin synthesis - chemicalbook [chemicalbook.com]

- 7. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 8. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, commencing from the commercially available starting material, (S)-1-Boc-3-hydroxypyrrolidine. The described synthetic route involves a two-step process: the deprotection of the Boc-protecting group followed by the formation of the hydrochloride salt. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and high purity.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals. The specific stereochemistry of substituted pyrrolidines is often crucial for their biological activity, making enantioselective synthesis a critical aspect of drug discovery. (S)-Pyrrolidin-3-ylmethanol, with its chiral center and functional handles (a secondary amine and a primary alcohol), serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] These derivatives have shown potential in targeting the central nervous system and in the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4), which is relevant for the treatment of type 2 diabetes.[1]

This application note details a straightforward and efficient synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate. The protocol is based on the deprotection of a readily available N-Boc protected precursor, followed by salt formation.

Physicochemical Properties

A summary of the key physicochemical properties of the synthesized compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |

| Purity (Typical) | ≥97% | [2] |

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from (S)-1-Boc-3-hydroxypyrrolidine. The first step is the acidic removal of the tert-butoxycarbonyl (Boc) protecting group. The resulting free base, (S)-Pyrrolidin-3-ylmethanol, is then treated with hydrochloric acid to yield the desired hydrochloride salt. The final product is isolated as a hydrate.

Caption: Synthetic workflow for (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate.

Experimental Protocols

Materials and Methods

| Reagent/Solvent | Grade | Supplier |